Product packaging for cis-1,4-Di-tert-butyl-cyclohexane(Cat. No.:CAS No. 4789-34-8)

cis-1,4-Di-tert-butyl-cyclohexane

Cat. No.: B13154577
CAS No.: 4789-34-8
M. Wt: 196.37 g/mol
InChI Key: IBTCQHAOKZFUES-UHFFFAOYSA-N
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Description

cis-1,4-Di-tert-butyl-cyclohexane (CAS 4789-34-8) is a high-value chemical reagent with the molecular formula C 14 H 28 and a molecular weight of 196.37 g/mol . This compound is primarily used in advanced organic chemistry and conformational analysis research. Its significant research value stems from the dramatic steric influence of the two bulky tert-butyl groups, which forces the cyclohexane ring to adopt unusual and stable conformations that are not typically observed in simpler derivatives. Experimental dynamic NMR studies, combined with computational methods, have demonstrated that this compound exists as an equilibrium mixture of conformers, with the twist-boat conformation being a major, and often the most stable, species . This makes it an exceptional model system for investigating ring inversion dynamics, steric strain, and the energetics of conformational landscapes. Researchers utilize this compound to probe the fine details of molecular strain, validate computational chemistry methods, and study slow tert-butyl group rotation . Its unique behavior provides critical insights that challenge the general rule that the chair conformation is always the most stable for cyclohexane systems. This product is intended for Research Use Only and is not directed for use in humans or animals as a drug, cosmetic, or for any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28 B13154577 cis-1,4-Di-tert-butyl-cyclohexane CAS No. 4789-34-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4789-34-8

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

1,4-ditert-butylcyclohexane

InChI

InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

IBTCQHAOKZFUES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(C)(C)C

Origin of Product

United States

Conformational Landscape of Cis 1,4 Di Tert Butyl Cyclohexane

Theoretical Predictions of Dominant Conformations

In cis-1,4-di-tert-butyl-cyclohexane (B13154599), the spatial arrangement of the two bulky tert-butyl groups dictates the conformational preference of the cyclohexane (B81311) ring. While cyclohexane itself overwhelmingly prefers the chair conformation, the cis-1,4-disubstituted pattern with large groups forces the molecule to adopt a higher-energy conformation to alleviate severe steric clashes.

Analysis of Chair Conformation and Associated Steric Strain

For a cyclohexane ring to exist in a chair conformation, substituents on a cis-1,4-relationship must occupy one axial and one equatorial position. brainly.com A ring flip would convert the axial group to equatorial and the equatorial group to axial, resulting in an energetically identical conformer. For this compound, this means that one of the extremely bulky tert-butyl groups is invariably forced into a sterically hindered axial position. youtube.com

An axial substituent on a cyclohexane chair interacts unfavorably with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). These repulsive steric interactions are known as 1,3-diaxial interactions. libretexts.org The tert-butyl group is one of the bulkiest substituents, and when placed in an axial position, it creates exceptionally severe steric strain with the corresponding axial hydrogens. youtube.comyoutube.com This interaction is so energetically unfavorable that it destabilizes the chair conformation to such an extent that alternative conformations become more favorable. brainly.comyoutube.com The molecule will seek a different geometry to move the large tert-butyl group out of this crowded axial space. youtube.com

Exploration of Boat Conformation Energetics

The boat conformation is another possible arrangement for the cyclohexane ring. However, the classical boat form is generally a high-energy state due to two primary factors: torsional strain from eclipsing C-H bonds on the sides of the "boat" and a transannular steric interaction (the "flagpole" interaction) between the two upward-pointing hydrogens at the 1 and 4 positions. brainly.com In the case of this compound, placing the bulky substituents at these flagpole positions would result in massive steric repulsion, making the pure boat conformation highly unstable. Computational analyses typically identify the boat conformation not as an energy minimum but as a transition state for the interconversion of other forms. sikhcom.netnih.gov

Predominance of the Twist-Boat Conformation

To escape the severe 1,3-diaxial interactions of the chair form and the flagpole interactions of the boat form, this compound adopts a twist-boat (or skew-boat) conformation as its ground state. brainly.comdoubtnut.com This conformation is experimentally and computationally verified as the most stable arrangement for the molecule. nih.govresearchgate.net Low-temperature 13C NMR spectroscopy has directly observed signals for both the twist-boat as the major conformer and the chair as the minor conformer. acs.org

The primary driving force for adopting the twist-boat conformation is the significant relief of steric strain. brainly.com While a twist-boat ring is inherently less stable than a chair ring for unsubstituted cyclohexane (by approximately 5.5 kcal/mol), the energetic penalty of this ring system is more than compensated for by the benefit of removing the severe 1,3-diaxial interaction involving a tert-butyl group. youtube.comsikhcom.net The molecule accepts the less favorable ring geometry to achieve a much greater energetic gain by providing the bulky tert-butyl groups with more space. youtube.com Computational studies have quantified this preference, showing the twist-boat to be lower in energy than the chair form.

Conformation Calculated Relative Energy (kcal/mol) Key Destabilizing Factor
Chair+0.6Severe 1,3-diaxial interaction with one axial tert-butyl group. sikhcom.net
Twist-Boat 0.0 Torsional strain inherent to the twist-boat ring.
BoatHigh (Transition State)Flagpole interactions and torsional strain. sikhcom.net

Note: Energy values are from force-field (MM3) calculations and represent the strain energy difference. The twist-boat is set as the reference (0.0 kcal/mol).

Consideration of Half-Chair Conformation States

The half-chair conformation is a key transition state in the pathway of ring inversion for cyclohexane and its derivatives, lying energetically between the chair and the twist-boat conformations. In the context of this compound, the half-chair is an unavoidable intermediate during the interconversion between the chair and twist-boat forms. Due to its high energy, the half-chair conformation is not a populated state at equilibrium and is therefore not directly observed experimentally. Its significance lies in its role as an energy maximum on the potential energy surface connecting the more stable conformers. While detailed experimental or high-level computational data specifically for the half-chair of this compound is not extensively reported in peer-reviewed literature, its energy is a critical determinant of the activation barrier for ring inversion.

Dynamics of Conformational Interconversion

The conformational landscape of this compound is not static. The different conformers are in a state of dynamic equilibrium, interconverting through various pathways. The rates and energy barriers associated with these interconversions provide a deeper understanding of the molecule's flexibility.

Ring Inversion Pathways and Rates

The primary ring inversion process for this compound involves the interconversion between the chair and twist-boat conformations. researchgate.net This process is significantly different from the simple chair-to-chair inversion seen in monosubstituted cyclohexanes. Here, the twist-boat serves as a stable energy minimum rather than just a transient intermediate. The pathway can be conceptualized as the chair conformation passing through a high-energy half-chair transition state to reach the twist-boat form. The reverse process, from twist-boat to chair, would follow the same pathway in reverse. The rate of this interconversion has been studied using dynamic NMR spectroscopy.

Free-Energy Barriers for Chair-Twist-Boat Interconversions

Dynamic 13C NMR spectroscopy has provided quantitative data on the energy barriers for the interconversion between the major twist-boat (referred to as 1a) and minor chair (referred to as 1b) conformations of this compound. researchgate.netupenn.edu At a temperature of -148.1 °C, the free-energy barriers for these processes have been determined. researchgate.netupenn.edu

InterconversionFree-Energy Barrier (kcal/mol)
Twist-Boat (1a) to Chair (1b)6.83
Chair (1b) to Twist-Boat (1a)6.35

Data sourced from Gill et al. (2005). researchgate.netupenn.edu

These values highlight that the energy barriers for the interconversion are relatively low, allowing for dynamic exchange between the two conformations at temperatures above the coalescence point in the NMR spectrum. The boat conformation is considered a transition state in the interconversion between the enantiomeric twist-boat forms. sikhcom.net

Rotational Dynamics of the tert-Butyl Groups

In addition to the ring inversion dynamics, the rotation of the bulky tert-butyl groups also becomes a significant factor at low temperatures. researchgate.net As the temperature is lowered, the rotation of the tert-butyl groups can become slow on the NMR timescale. researchgate.net This restricted rotation can lead to the observation of distinct signals for the methyl groups within a single tert-butyl group. researchgate.net For a tert-butyl group, three distinct methyl signals would be expected under conditions of very slow rotation. In the case of this compound, the slowing of tert-butyl group rotation has been observed in the low-temperature 13C NMR spectra, further complicating the spectral analysis but also providing another layer of insight into the molecule's dynamic behavior. researchgate.net

Computational Methodologies in Conformational Studies of Cis 1,4 Di Tert Butyl Cyclohexane

Molecular Mechanics (MM) Force Field Calculations

Molecular mechanics methods provide a computationally efficient approach to explore the conformational space of molecules. These methods model a molecule as a collection of atoms held together by springs, representing chemical bonds, and calculate the steric energy based on parameters derived from experimental data.

A variety of molecular mechanics force fields, including MM2, MM3, and MM4, have been employed to perform energy minimization and search the conformational space of cis-1,4-di-tert-butyl-cyclohexane (B13154599). sikhcom.netresearchgate.netnih.gov These programs systematically alter the geometry of the molecule to find the lowest energy arrangements, corresponding to stable conformers. The process involves calculating the total steric energy as a sum of contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. By minimizing this energy, the equilibrium geometry of different conformations, such as the chair and twist-boat forms, can be determined. upenn.eduupenn.edu

Strain energy calculations are central to understanding the conformational preferences of this compound. In the chair conformation, one tert-butyl group must occupy an axial position, leading to significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. youtube.comyoutube.com This steric clash dramatically increases the strain energy of the chair form.

Conversely, the twist-boat conformation allows both bulky tert-butyl groups to occupy pseudo-equatorial positions, thereby avoiding the severe 1,3-diaxial strain. youtube.comvedantu.com Force-field calculations, such as those using MM3, have quantified this difference. For instance, MM3 calculations predicted that the twist-boat conformation of this compound has a lower strain energy than the chair form. sikhcom.net This finding highlights that the energetic penalty of the twist-boat ring structure is more than compensated by the relief of steric strain from the tert-butyl groups. youtube.com

Below is a table summarizing representative relative energies for the conformers of this compound as determined by MM3 and MM4 calculations.

ConformerMM3 Relative Energy (kcal/mol)MM4 Relative Energy (kcal/mol)
Twist-Boat0.000.00
Chair0.580.44

Data sourced from a 2005 study on the conformational analysis of cis-1,4-di-tert-butylcyclohexane. sikhcom.net

Ab Initio and Density Functional Theory (DFT) Calculations

For a more rigorous and accurate description of the electronic structure and energetics, researchers turn to ab initio and Density Functional Theory (DFT) calculations. These quantum mechanical methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide a more fundamental understanding of molecular properties.

Ab initio methods, such as Hartree-Fock (HF), and DFT methods have been used to calculate the relative free energies (ΔG), enthalpies (ΔH), and entropies (ΔS) of the various conformers of this compound. sikhcom.netresearchgate.netnih.gov These calculations provide a more complete thermodynamic picture of the conformational equilibrium.

Studies have shown that while the twist-boat is enthalpically favored, entropy also plays a role. The twist-boat conformation is generally found to be lower in free energy than the chair form. sikhcom.net Low-temperature 13C NMR studies have experimentally confirmed the presence of both twist-boat and chair conformations, with the twist-boat being the major species. sikhcom.netresearchgate.netnih.gov The free-energy barriers for the interconversion between the major twist-boat and minor chair forms have been experimentally determined to be 6.83 and 6.35 kcal/mol at -148.1 °C. sikhcom.netresearchgate.netnih.gov

The following table presents ab initio calculated relative energies, enthalpies, and free energies for the conformers of this compound at the HF/6-311+G* level of theory.

ConformerRelative Enthalpy (ΔH, kcal/mol)Relative Entropy (ΔS, cal/mol·K)Relative Free Energy (ΔG, kcal/mol)
Twist-Boat0.000.000.00
Chair0.53-0.160.58

Data sourced from a 2005 study on the conformational analysis of cis-1,4-di-tert-butylcyclohexane. sikhcom.net

Computational methods are also crucial for identifying and characterizing the transition states that connect the stable conformers. In the conformational interconversion of cyclohexane (B81311) derivatives, the boat conformation often serves as a transition state. For this compound, the boat conformation has been generated and optimized as a transition state using ab initio, MM3, and MM4 calculations. sikhcom.netresearchgate.netnih.gov The characterization of this transition state is essential for understanding the kinetics of the conformational equilibrium and for calculating the energy barriers of interconversion.

The symmetry of each conformation can be determined computationally and is important for interpreting spectroscopic data. Low-temperature 13C NMR spectra have shown signals corresponding to both the twist-boat and chair conformations. sikhcom.netresearchgate.netnih.gov The assignment of these signals is aided by considering the different symmetries of the conformers. The twist-boat conformer exhibits time-averaged C2v symmetry, while the chair conformer has time-averaged Cs symmetry. sikhcom.netresearchgate.netnih.gov A boat conformation, identified as a transition state, possesses C2v symmetry. sikhcom.netresearchgate.net

Influence of Explicit and Implicit Solvent Models on Computational Predictions

In the computational analysis of molecular conformations, the surrounding solvent can play a critical role in determining the relative stabilities of different isomers. For a molecule like cis-1,4-di-tert-butylcyclohexane, where the energy difference between the chair and twist-boat conformers is subtle, the choice of how to model the solvent can significantly impact the predicted conformational equilibrium. Computational chemistry employs two primary strategies to account for solvent effects: explicit and implicit solvent models.

Explicit solvent models treat the solvent as a collection of individual molecules surrounding the solute. This approach, typically employed in molecular dynamics (MD) or Monte Carlo simulations, allows for specific, detailed interactions between the solute and solvent molecules, such as hydrogen bonding and precise van der Waals forces. The advantage of this method is its high level of theory and its ability to capture the specific, dynamic nature of the solvent environment. However, the computational cost is substantial due to the large number of atoms that must be included in the calculation.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. Popular implicit models include the Polarizable Continuum Model (PCM) and its variants (like the Integral Equation Formalism PCM - IEFPCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). These models create a cavity in the solvent continuum that represents the solute, and the solute's charge distribution polarizes the surrounding dielectric medium. This approach is computationally much less expensive than explicit solvent models, making it feasible for a wider range of calculations.

For cis-1,4-di-tert-butylcyclohexane, a nonpolar hydrocarbon, the primary interactions with a nonpolar solvent would be dispersion forces. In polar solvents, dipole-induced dipole interactions would also be a factor. The chair and twist-boat conformers, having different shapes and surface areas, will interact differently with the surrounding solvent. The more compact conformer would be expected to have weaker dispersion interactions with the solvent compared to a more extended conformer.

A comprehensive study by Gill, Pawar, and Noe combined experimental NMR data with computational methods to investigate the conformational landscape of cis-1,4-di-tert-butylcyclohexane. nih.govsikhcom.netupenn.edu Their calculations, performed in the gas phase (which is computationally equivalent to a vacuum), provide a baseline for understanding the intrinsic energetic preferences of the molecule. These gas-phase calculations consistently showed the twist-boat conformation to be more stable than the chair conformation. nih.govsikhcom.netupenn.edu

The application of implicit solvent models would be expected to slightly alter these gas-phase energy differences. The relative solvation energies of the chair and twist-boat conformers would depend on how well each fits into the solvent cavity and the resulting electrostatic and non-electrostatic (e.g., cavitation, dispersion) contributions to the total energy. Given that both conformers are nonpolar, the electrostatic contribution to the differential solvation energy in a nonpolar solvent would be minimal. However, the difference in the shape and volume of the conformers could lead to a non-negligible difference in the non-electrostatic terms.

While specific comparative studies on the performance of various explicit and implicit solvent models for cis-1,4-di-tert-butylcyclohexane are not extensively documented in the literature, research on other substituted cyclohexanes has shown that the choice of solvent model can be crucial. For instance, in some cases, implicit models may not fully capture the specific short-range interactions that can influence conformational preferences, necessitating the use of explicit solvent molecules for accurate predictions.

The table below summarizes the gas-phase computational results for the energy difference between the twist-boat and chair conformers of cis-1,4-di-tert-butylcyclohexane from the study by Gill, Pawar, and Noe. nih.govsikhcom.netupenn.edu These values represent the starting point before the influence of a solvent model is applied.

Relative Computational Energies of cis-1,4-Di-tert-butylcyclohexane Conformers (Gas Phase)
Computational MethodConformerRelative Enthalpy (kcal/mol)Relative Free Energy (kcal/mol)
MM3Twist-Boat0.000.00
Chair0.59-0.01
MM4Twist-Boat0.000.00
Chair0.890.31
HF/6-311+G*Twist-Boat0.000.00
Chair0.940.38

Data sourced from Gill, G.; Pawar, D. M.; Noe, E. A. J. Org. Chem. 2005, 70 (26), 10726–10731. nih.govsikhcom.netupenn.edu

Spectroscopic Elucidation of Cis 1,4 Di Tert Butyl Cyclohexane Conformations

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR techniques are instrumental in studying the kinetics and thermodynamics of conformational changes in cis-1,4-di-tert-butylcyclohexane. By analyzing NMR spectra at various temperatures, researchers can observe the effects of restricted rotation and ring inversion, providing deep insights into the molecule's structural dynamics.

At room temperature, the ¹³C NMR spectrum of cis-1,4-di-tert-butylcyclohexane shows averaged signals due to rapid interconversion between its conformers. However, at low temperatures, this interconversion slows sufficiently on the NMR timescale to allow for the resolution of distinct signals for individual conformations. sikhcom.netnih.gov

Low-temperature ¹³C NMR spectra have successfully identified signals corresponding to both the twist-boat and the chair conformations. researchgate.netacs.org This direct observation confirms that the compound exists as a mixture of these two forms. researchgate.net The presence of the twist-boat conformation in measurable amounts is a notable deviation from the typical behavior of substituted cyclohexanes. researchgate.net

The assignment of specific ¹³C and ¹H NMR signals to the chair and twist-boat conformers is achieved through a combination of experimental data and computational modeling. nih.gov Key factors in these assignments include the relative populations of the conformers, their molecular symmetries, and calculated chemical shifts. researchgate.net

The twist-boat conformer (1a) is predicted to have a time-averaged C₂ᵥ symmetry, while the chair conformer (1b) possesses a time-averaged Cₛ symmetry. researchgate.netnih.gov These different symmetries lead to a different number of expected ¹³C signals for each conformer under conditions of slow rotation of the tert-butyl groups and slow ring interconversion. sikhcom.net Specifically, five ¹³C signals are expected for the twist-boat form and ten for the chair form. sikhcom.net

Computational methods, such as GIAO (Gauge-Including Atomic Orbital) at the HF/6-311+G* level, are used to calculate theoretical chemical shifts, which are then compared with the experimental data to finalize the assignments. researchgate.netnih.gov

Below is a table summarizing the observed ¹³C NMR chemical shifts for the major twist-boat (1a) and minor chair (1b) conformations of cis-1,4-di-tert-butylcyclohexane at -157.8 °C in a propane (B168953) solution.

ConformationCarbon AtomChemical Shift (ppm)
Twist-Boat (1a)C1, C443.99
C2, C3, C5, C624.58
C(CH₃)₃32.22
(CH₃)₃27.24
Chair (1b)C148.4
C2, C628.1
C3, C5Not reported
C4Not reported
C(CH₃)₃ (axial)Not reported
C(CH₃)₃ (equatorial)Not reported
(CH₃)₃ (axial)Not reported
(CH₃)₃ (equatorial)27.7
Data sourced from The Journal of Organic Chemistry. sikhcom.netacs.org

DNMR analysis allows for the quantification of the populations of the twist-boat and chair conformers and the determination of the energy barriers for their interconversion. At -148.1 °C, the twist-boat conformation is the major species. researchgate.netsikhcom.net

The free-energy barriers for the interconversion between the major twist-boat (1a) and minor chair (1b) conformations have been determined. researchgate.net The barrier for the conversion of the twist-boat to the chair form is 6.83 kcal/mol, while the reverse process has a barrier of 6.35 kcal/mol at -148.1 °C. sikhcom.netnih.gov

In addition to the ring interconversion, DNMR studies have also revealed the slowing of the rotation of the tert-butyl groups at low temperatures. researchgate.netnih.gov This restricted rotation leads to further splitting of the NMR signals. sikhcom.net

For a tert-butyl group, slow rotation is expected to produce three distinct peaks of equal intensity for the methyl carbons. sikhcom.netacs.org In the case of cis-1,4-di-tert-butylcyclohexane, the observation of two chemical shifts in a 2:1 ratio for the methyl groups of a tert-butyl substituent indicates a coincidence of two of the shifts. acs.org A free-energy barrier of 6.3 kcal/mol has been determined for the rotation of an equatorial tert-butyl group in a cyclohexane (B81311) ring, providing a reference for understanding the rotational dynamics in the cis-1,4-di-tert-butylcyclohexane system. acs.org

Synthetic Methodologies and Stereochemical Control of Cis 1,4 Di Tert Butyl Cyclohexane

Preparation and Isolation of cis- and trans-1,4-Di-tert-butyl-cyclohexane Isomers

The preparation of 1,4-di-tert-butyl-cyclohexane isomers typically results in a mixture of both cis and trans forms. oup.com The subsequent separation and purification of these isomers are essential for studying their distinct conformational properties.

Chemical Synthesis Routes for Cyclohexane (B81311) Derivatives (e.g., Hydrogenation of Aromatic Precursors)

A primary route for the synthesis of 1,4-di-tert-butyl-cyclohexane involves the hydrogenation of its aromatic precursor, p-di-tert-butylbenzene. oup.com This method is effective for producing the cyclohexane ring system. The alkylation of benzene (B151609) with isobutylene (B52900) can be used to synthesize the p-di-tert-butylbenzene precursor. oup.com The subsequent hydrogenation is typically carried out using a nickel-kieselguhr catalyst. oup.com This process yields a mixture of the cis and trans isomers of 1,4-di-tert-butyl-cyclohexane. oup.com

Another approach involves the reaction of cyclohexane with tert-butyl chloride or other tert-butylating agents in the presence of a catalyst. ontosight.ai However, controlling the stereochemistry to selectively produce the cis isomer remains a significant challenge in these direct alkylation methods.

The synthesis of related disubstituted cyclohexanes, such as 1,4-cyclohexanediol, has also been explored through various methods, including the hydrogenation of cyclohexanedione and the reduction of hydroquinone. google.com While not directly producing 1,4-di-tert-butyl-cyclohexane, these methods provide insights into controlling stereochemistry in similar ring systems. For instance, the reduction of 4-(tert-butyl-carbonyloxy)cyclohexanone followed by hydrolysis has been proposed as a route to cis-1,4-cyclohexanediol, highlighting a potential strategy for stereocontrol. google.com

Table 1: Synthesis of 1,4-Di-tert-butyl-cyclohexane

PrecursorReagents and ConditionsProductReference
p-Di-tert-butylbenzeneH₂, Nickel-kieselguhr catalystMixture of cis- and trans-1,4-Di-tert-butyl-cyclohexane oup.com
BenzeneIsobutylene, H₂SO₄ catalystp-Di-tert-butylbenzene oup.com
Cyclohexanetert-Butyl chloride, catalystcis-1,4-Di-tert-butyl-cyclohexane (B13154599) ontosight.ai

Strategies for Stereoselective and Stereospecific Synthesis

Achieving a high yield of the this compound isomer requires specific stereoselective or stereospecific synthetic strategies. The challenge lies in overcoming the thermodynamic preference for the trans isomer, which generally has a lower ground-state energy due to both bulky substituents being in equatorial positions in the chair conformation. The enthalpy difference between the cis and trans isomers in the liquid state at 25°C is approximately 4.7 kcal/mole, with the trans isomer being more stable. researchgate.net

While direct methods for the stereoselective synthesis of this compound are not extensively documented, principles from related syntheses can be applied. For example, catalytic hydrogenation of a rigid precursor where the hydrogen atoms are delivered from a specific face of the molecule could favor the formation of the cis product.

The separation of the cis and trans isomers is often achieved through physical methods. Since the mixture of isomers is partially crystalline at room temperature and melts completely at 31°C, fractional crystallization could be a viable separation technique. oup.com Chromatographic methods, although potentially challenging due to the similar properties of the isomers, could also be employed.

Derivatization Strategies for this compound Scaffolds

The unique conformational properties of the this compound scaffold make it an interesting platform for the synthesis of more complex molecules. Derivatization strategies would focus on introducing functional groups onto the cyclohexane ring while retaining the core cis-1,4-di-tert-butyl substitution pattern.

Approaches for Functionalization and Incorporation into Complex Molecular Architectures

Functionalization of the this compound scaffold would likely involve reactions that can proceed on a saturated hydrocarbon. Free-radical halogenation could introduce a handle for further transformations, although this approach may lack regioselectivity. More controlled methods might involve the use of a directing group to functionalize a specific carbon atom on the ring.

Given that the cis isomer exists in a twist-boat conformation, the reactivity of the ring protons and the accessibility of different positions for substitution will differ significantly from a standard chair conformation. researchgate.netacs.orgnih.gov The flagpole and bowsprit positions in the boat and twist-boat conformations present unique steric and electronic environments that could be exploited for selective functionalization.

The incorporation of this scaffold into larger, more complex molecular architectures could be valuable in fields such as materials science and medicinal chemistry. ontosight.ai For example, the rigid yet non-chair conformation could be used to control the three-dimensional arrangement of appended functional groups, potentially influencing the properties of polymers or the biological activity of pharmaceutical compounds.

Further research into the selective functionalization of the this compound ring is needed to fully realize its potential as a unique building block in organic synthesis.

Mechanistic Insights and Reactivity Influenced by Cis 1,4 Di Tert Butyl Cyclohexane Conformation

Impact of Conformational Preferences on Reaction Rates and Pathways

The reactivity of a substituted cyclohexane (B81311) is intrinsically linked to its conformational equilibrium. For cis-1,4-di-tert-butyl-cyclohexane (B13154599), the chair conformation would require one of the exceptionally bulky tert-butyl groups to occupy a sterically hindered axial position. This placement results in severe 1,3-diaxial interactions, making the chair form highly unstable. youtube.comyoutube.com To avoid this destabilizing interaction, the molecule distorts into a non-chair, flexible form, predominantly the twist-boat conformation. youtube.comdoubtnut.com

Low-temperature 13C NMR spectroscopy has been instrumental in elucidating this conformational landscape. Studies have directly observed signals for both the major twist-boat conformer and the minor, higher-energy chair conformer. sikhcom.netnih.gov The energy barriers for the interconversion between these forms have been quantified, providing insight into the molecule's dynamic nature. nih.govresearchgate.net

Conformer InterconversionFree-Energy Barrier (kcal/mol)Temperature (°C)
Twist-Boat (major) to Chair (minor)6.83-148.1
Chair (minor) to Twist-Boat (major)6.35-148.1
Data sourced from dynamic NMR spectroscopy studies. nih.govresearchgate.net

This preference for a flexible, non-chair conformation directly impacts reaction pathways. Reactions that typically proceed through a specific geometry required by a chair conformation (e.g., a diaxial arrangement) will be disfavored. Conversely, the increased flexibility may facilitate pathways that involve non-chair transition states. The trans-isomer, trans-1,4-di-tert-butyl-cyclohexane, provides a stark contrast. It exists almost exclusively in a rigid chair conformation with both bulky tert-butyl groups in equatorial positions. researchgate.net This conformational locking makes the trans isomer a useful benchmark for comparing reactivity, as it is largely restricted to reaction geometries accessible from the diequatorial ground state.

Stereochemical Outcomes in Reactions Involving this compound Motifs

The unique conformation of the this compound framework dictates the stereochemical outcome of reactions at or near the ring. The accessibility of functional groups and the geometric relationships between them are different in a twist-boat conformation compared to a standard chair. This directly influences which faces of the ring are accessible for reagent attack and what transition state geometries can be achieved.

The bimolecular elimination (E2) reaction provides a clear illustration of how conformational preferences control reaction rates and outcomes. The E2 mechanism has a strict stereoelectronic requirement: the leaving group and the β-hydrogen must be in an anti-periplanar (180°) arrangement. In a cyclohexane chair, this corresponds to a trans-diaxial orientation.

This requirement is perfectly met in derivatives like cis-1-bromo-4-tert-butylcyclohexane. The large tert-butyl group effectively "locks" the conformation with itself in an equatorial position to minimize steric strain. vaia.com This forces the bromine atom on C-1 into an axial position. In this conformation, the axial hydrogens on the adjacent carbons (C-2 and C-6) are perfectly anti-periplanar to the axial bromine. stackexchange.comlibretexts.org Consequently, E2 elimination proceeds rapidly. vaia.com

In contrast, the trans-1-bromo-4-tert-butylcyclohexane isomer has both the tert-butyl group and the bromine in equatorial positions in its most stable chair conformation. vaia.com To achieve the required trans-diaxial geometry for an E2 reaction, the ring would have to flip to a highly unstable chair conformation with both bulky groups in axial positions. This is energetically prohibitive. libretexts.org As a result, the rate of E2 elimination for the trans isomer is dramatically slower than for the cis isomer.

SubstrateLeaving Group Position (Stable Chair)Anti-Periplanar H-LG available?Relative E2 Reaction Rate
cis-1-bromo-4-tert-butylcyclohexaneAxialYes (trans-diaxial)~500
trans-1-bromo-4-tert-butylcyclohexaneEquatorialNo1
Relative rates are for dehydrobromination. stackexchange.com

Because the canonical E2 pathway is hindered for the trans isomer, alternative, slower reaction pathways can become competitive. These include E1 eliminations or E2 reactions that proceed through a higher-energy twist-boat conformation to achieve the necessary orbital alignment. stackexchange.comrsc.org

Role of Conformational Flexibility in Chemical Transformations

The conformational flexibility of this compound and its derivatives is a defining feature of their reactivity. While the trans isomer is conformationally rigid, the cis isomer readily populates non-chair forms and can interconvert between them. sikhcom.netresearchgate.net This flexibility allows the molecule to access transition states that are unavailable to the rigid trans isomer.

For instance, in the solvolysis of 4-tert-butylcyclohexyl tosylates, isomers with an equatorial leaving group (like the trans isomer) often react slowly or require pathways involving non-chair intermediates. rsc.org A study on the solvolysis of 2-methyl-4-t-butylcyclohexyl tosylates showed that isomers with an equatorial tosyloxy-group likely react through a non-chair transition state. rsc.org The rate of ethanolysis for trans-4-t-butylcyclohexyl tosylate (equatorial leaving group) is accelerated 30-fold by an adjacent axial methyl group, a result best explained by reaction via a flexible intermediate where steric hindrance can be relieved, rather than through the rigid chair form. rsc.org

This ability to distort and adopt non-chair conformations is a crucial mechanism for overcoming the high energetic barriers associated with unfavorable chair-to-chair interconversions. The this compound motif, therefore, provides a valuable model for understanding how conformational dynamism can enable chemical transformations that would otherwise be kinetically hindered in more rigid systems.

Advanced Research Directions and Potential Theoretical Applications of Cis 1,4 Di Tert Butyl Cyclohexane Studies

Development of Refined Force Fields for Complex Cyclohexane (B81311) Systems

The study of cis-1,4-di-tert-butylcyclohexane serves as a critical benchmark for the development and refinement of molecular mechanics force fields. Force fields are collections of equations and parameters used to calculate the potential energy of a system of atoms, and their accuracy is paramount for reliable molecular modeling. The unusual stability of the twist-boat conformation in cis-1,4-di-tert-butylcyclohexane presents a significant challenge for these models. wikipedia.orgresearchgate.net

Early and even some contemporary force fields often struggle to accurately reproduce the small energy difference between the chair and twist-boat conformers. For instance, computational studies have employed various force fields, including Allinger's MM3 and MM4, as well as the Universal Force Field (UFF), to model this system. researchgate.netnih.gov Comparisons between the calculated energies and experimental data obtained from dynamic NMR spectroscopy reveal the strengths and weaknesses of these force fields. researchgate.net Discrepancies highlight the need to improve the parameterization of torsional strains, van der Waals interactions, and non-bonded interactions involving bulky groups in flexible six-membered rings. The ongoing effort to accurately model the conformational landscape of cis-1,4-di-tert-butylcyclohexane directly contributes to the development of more robust and universally applicable force fields for complex organic molecules. nih.govresearchgate.net

Application of Advanced Quantum Chemical Methods for Precise Energy and Structural Determination

Quantum chemical methods provide a more fundamental approach to determining molecular structure and energy, and cis-1,4-di-tert-butylcyclohexane is a key molecule for validating and comparing these methods. researchgate.netnih.gov Researchers have extensively used a variety of techniques, from Hartree-Fock (HF) self-consistent field theory to more sophisticated methods incorporating electron correlation, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), as well as various flavors of Density Functional Theory (DFT). researchgate.netacs.org

These high-level calculations are crucial for obtaining precise energy differences between the chair and twist-boat conformers, which experimental methods have found to be very small. wikipedia.org For example, a combination of dynamic NMR spectroscopy and computational methods has shown that the twist-boat conformation is more stable than the chair by a mere 0.47 kJ/mol (0.11 kcal/mol) at 125 K. wikipedia.org Ab initio calculations have been performed up to the HF/6-311+G* level to obtain molecular symmetries, relative free energies, enthalpies, and entropies. researchgate.net The ability of a given quantum chemical method to reproduce this subtle energy balance is a stringent test of its accuracy. These studies not only provide a deeper understanding of the conformational energetics of cis-1,4-di-tert-butylcyclohexane itself but also help to establish best practices for applying these computational methods to other complex and sterically crowded molecules. masterorganicchemistry.comnih.gov

Table 1: Calculated and Experimental Energy Differences (ΔE) between Chair and Twist-Boat Conformers of cis-1,4-Di-tert-butylcyclohexane

Method ΔE (Chair - Twist-Boat) (kcal/mol) Reference
Experimental (NMR, 125 K) -0.11 wikipedia.org
MM3 Varies with parameterization researchgate.net
MM4 Varies with parameterization researchgate.net
HF/6-311+G* Varies with calculation specifics researchgate.net

Note: Negative values indicate the twist-boat conformation is more stable.

Computational Design and Prediction of Conformationally Restricted Molecular Systems

The insights gained from studying the conformational behavior of cis-1,4-di-tert-butylcyclohexane are instrumental in the computational design and prediction of new molecules with specific, conformationally restricted structures. rsc.orgnih.gov Understanding how the bulky tert-butyl groups dictate the ring's conformation allows chemists to use these principles to design molecules where the spatial arrangement of substituents is fixed or biased. nih.gov

This knowledge is valuable in fields like medicinal chemistry and materials science, where the three-dimensional shape of a molecule determines its function. For example, by strategically placing bulky groups, it is possible to lock a flexible ring into a desired conformation, thereby controlling its interaction with biological targets or its assembly into larger supramolecular structures. The well-characterized conformational landscape of cis-1,4-di-tert-butylcyclohexane provides a reliable set of rules and energetic penalties that can be incorporated into algorithms for de novo molecular design, enabling the prediction of the properties of yet-to-be-synthesized molecules. nih.gov

Theoretical Studies on Orbital Interactions and Their Influence on Conformational Stability

Beyond simple steric hindrance, theoretical studies on cis-1,4-di-tert-butylcyclohexane and related systems delve into the subtle electronic effects that influence conformational stability. researchgate.netrsc.org These include the analysis of orbital interactions, such as hyperconjugation. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect the interactions between filled and empty orbitals. nih.gov

In cyclohexane systems, hyperconjugative interactions between axial C-H or C-C bonds and the anti-bonding orbitals (σ*) of other bonds can contribute to the stability of a particular conformation. researchgate.net While steric repulsion between the bulky tert-butyl groups is the dominant factor in cis-1,4-di-tert-butylcyclohexane, theoretical models can quantify the contribution of these less obvious orbital interactions. rsc.orgnih.gov These studies help to build a more complete picture of the forces governing molecular shape, moving beyond classical mechanical models to a more nuanced quantum mechanical understanding. This knowledge is transferable to the analysis of other substituted cyclohexanes where electronic effects may play a more dominant role in determining conformational preferences. researchgate.net

Exploration of Supramolecular Chemistry Building Blocks with Defined Conformational Behavior

By using a conformationally rigid or biased core like the cis-1,4-di-tert-butylcyclohexane framework, chemists can exert a high degree of control over the directionality of intermolecular interactions. researchgate.net This allows for the rational design of complex molecular architectures such as molecular capsules, networks, and crystals with desired properties. Although direct applications of cis-1,4-di-tert-butylcyclohexane itself as a supramolecular building block are not extensively documented, the principles derived from its study are fundamental. The understanding of how to enforce a specific conformation through bulky substitution is a key strategy in the design of tectons for crystal engineering and the development of new materials where precise spatial organization is critical. researchgate.netresearchgate.net

Q & A

Q. What is the most stable conformation of cis-1,4-di-tert-butyl-cyclohexane, and how can it be determined experimentally or computationally?

Methodological Answer: The chair conformation is the starting point for analysis. Using molecular mechanics software (e.g., Chem3D), energy minimization reveals that the tert-butyl group at C1 adopts an axial position, while the C4 group occupies the equatorial position to minimize 1,3-diaxial strain . However, steric clashes between bulky substituents may force ring distortion into a twist-boat conformation, as observed in 13C^{13}\text{C} NMR studies. Key steps:

Model the structure in ChemDraw/Chem3D.

Perform energy minimization using MM2 or similar force fields.

Compare calculated strain energies between chair and twist conformations .

Q. How can discrepancies between experimental and calculated enthalpies of formation for this compound be resolved?

Methodological Answer: Experimental ΔfH\Delta_f H^\circ for the solid phase is 374.1kJ/mol-374.1 \, \text{kJ/mol}, while group contribution methods (e.g., Cohen’s method) overestimate by 12.9kJ/mol12.9 \, \text{kJ/mol} due to neglect of steric and torsional strain in the solid state . Resolution strategies:

Refine computational models by incorporating lattice energy calculations.

Validate with high-level DFT (e.g., B3LYP/6-31G*) to account for dispersion forces.

Compare with X-ray crystallography data to assess packing effects.

Q. Experimental vs. Calculated Enthalpy Data

CompoundΔfHexpt.\Delta_f H^\circ_{\text{expt.}} (kJ/mol)ΔfHcalc.\Delta_f H^\circ_{\text{calc.}} (kJ/mol)Residual (kJ/mol)
This compound-374.1-387.0 (Cohen)+12.9
Source: Adapted from

Q. What computational methods are validated for modeling steric and electronic effects in this compound derivatives?

Methodological Answer: The OPLS-AA force field reliably reproduces steric and volumetric properties of bulky cyclohexane derivatives, as validated against united-atom models and experimental data (e.g., cis-1,4-polybutadiene benchmarks) . For electronic effects:

  • Use NMR chemical shift calculations (GIAO-DFT) to predict 13C^{13}\text{C} signals for axial vs. equatorial substituents.
  • Compare with experimental 1H^{1}\text{H}-1H^{1}\text{H} NOESY data to confirm proximity of substituents in twisted conformations .

Q. How does conformational flexibility impact the reactivity of this compound in substitution reactions?

Methodological Answer: The equatorial tert-butyl group at C4 stabilizes transition states in nucleophilic substitution (e.g., SN2) by reducing steric hindrance. Experimental workflow:

Synthesize a derivative (e.g., cis-1-tert-butyl-4-chlorocyclohexane).

Measure reaction rates under varying conditions (polar aprotic solvents, temperature).

Correlate rates with computed activation energies (e.g., using QM/MM hybrid methods) .

Q. What stereoelectronic factors govern diastereoselectivity in derivatives of this compound?

Methodological Answer: In diastereomeric adducts (e.g., platinum complexes with cis-1,4-diaminocyclohexane), steric shielding from axial tert-butyl groups directs ligand coordination. Key steps:

Synthesize diastereomers and characterize via 195Pt^{195}\text{Pt} NMR.

Perform molecular docking simulations to map steric accessibility of coordination sites.

Compare with X-ray structures to validate preferential ligand binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.